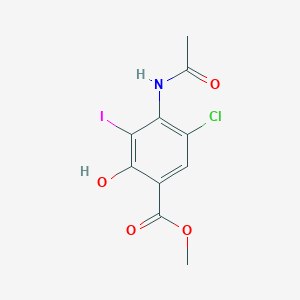

Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

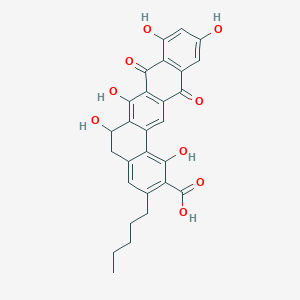

The molecular formula of “Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate” is C10H10ClNO4 . It has an average mass of 243.644 Da and a monoisotopic mass of 243.029831 Da .Physical And Chemical Properties Analysis

“Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate” has a density of 1.4±0.1 g/cm3, a boiling point of 428.2±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 71.0±3.0 kJ/mol and a flash point of 212.7±28.7 °C . The compound has a molar refractivity of 59.1±0.3 cm3, a polar surface area of 76 Å2, and a molar volume of 170.8±3.0 cm3 .Scientific Research Applications

Pharmaceutical Synthesis Intermediates

Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate serves as a valuable intermediate in pharmaceutical synthesis. Researchers have explored its potential in synthesizing various bioactive compounds. Notably, it has been investigated for the development of:

- STAT3 Signaling Pathway Inhibitors : These inhibitors play a crucial role in cancer therapy by targeting STAT3, a transcription factor involved in cell survival and proliferation .

- Oxazole Derivatives : The compound has been utilized in the synthesis of novel oxazole [4,5-c]quinolin-4-one derivatives, which may have applications in drug discovery .

Liquid Chromatography Applications

Researchers have harnessed the compound’s properties for liquid chromatography. Specifically, the column wall itself can act as a resistive heater, enabling fast temperature gradients during separation processes . This innovation enhances separation efficiency and sensitivity.

properties

IUPAC Name |

methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClINO4/c1-4(14)13-8-6(11)3-5(10(16)17-2)9(15)7(8)12/h3,15H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLJMCYDOCEJNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1I)O)C(=O)OC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClINO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452812 |

Source

|

| Record name | Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate | |

CAS RN |

143878-24-4 |

Source

|

| Record name | Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B130873.png)

![3-[(4-Fluorophenoxy)methyl]piperidine](/img/structure/B130903.png)